![molecular formula C6H14ClNO3S B2696037 3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 2241141-59-1](/img/structure/B2696037.png)
3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride
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Overview
Description
“3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride” is a heterocyclic compound. It is also known as THT. It is available for purchase from various chemical suppliers .
Synthesis Analysis
Thiophene 1,1-dioxides, which are related to the compound , are most commonly prepared by the oxidation of thiophenes . Organic peracids are the most common reagents used for this synthesis . The oxidation is usually carried out under neutral conditions . The oxidation is applicable to thiophenes carrying electron-withdrawing substituent(s), which resist oxidation with peracids .Molecular Structure Analysis
The molecular formula of “3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride” is C6H13NO3S . The molecular weight is 187.65 .Chemical Reactions Analysis
Thiophene 1,1-dioxides, which are related to the compound , are known to undergo a wide variety of synthetically useful Diels-Alder reactions and occasionally undergo even [4+6] cycloadditions . They serve as 2π-component toward dienes and 1,3-dipoles .Physical And Chemical Properties Analysis
The compound is a solid . The InChI code is 1S/C6H13NO3S.ClH/c7-2-3-10-6-1-4-11(8,9)5-6;/h6H,1-5,7H2;1H .Scientific Research Applications
Synthesis and Chemical Reactions
Research has demonstrated methods for synthesizing derivatives related to 3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride, showcasing their potential in creating biologically interesting compounds. For instance, Pistarà et al. (2011) reported the synthesis of new 2-substituted 3-amino-4-hydroxymethylthiophenes through intramolecular nitrile oxide cycloaddition processes and N,O-bond cleavage, highlighting an alternative pathway for producing thiophenes of biological interest (Pistarà et al., 2011). Similarly, Mason et al. (1967) prepared 3-Oxotetrahydrothiophen dioxide from 3-aminotetrahydrothiophen dioxide, exploring new reactions of the ketone and oxime derivatives (Mason et al., 1967).
Material Science Applications
Research into the material science applications of thiophene derivatives has shown their utility in electronic devices and molecular detection. Chen et al. (1999) used a molecule containing a nitroamine redox center in an electronic device, exhibiting negative differential resistance and an on-off peak-to-valley ratio in excess of 1000:1, demonstrating the potential of thiophene derivatives in molecular electronics (Chen et al., 1999).
Environmental and Analytical Chemistry
In the field of environmental and analytical chemistry, functionalization of thiophene derivatives has been explored for applications such as dye and copper removal. Chen et al. (2016) functionalized graphene oxide with 4-aminothiophenol and 3-aminopropyltriethoxysilane to improve the sorption efficiencies of methylene blue and copper, indicating the importance of thiophene derivatives in environmental remediation (Chen et al., 2016).
Molecular Detection
Furthermore, the development of novel fluorescence probes based on thiophene derivatives for detecting reactive oxygen species showcases the versatility of these compounds in biomedical research. Setsukinai et al. (2003) synthesized novel fluorescence probes that can selectively detect highly reactive oxygen species, illustrating the application of thiophene derivatives in molecular biology and chemistry (Setsukinai et al., 2003).
Safety and Hazards
properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)oxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S.ClH/c7-2-3-10-6-1-4-11(8,9)5-6;/h6H,1-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGOYOCSUBKFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1OCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride |
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